TCO-PEG4-biotin

Vue d'ensemble

Description

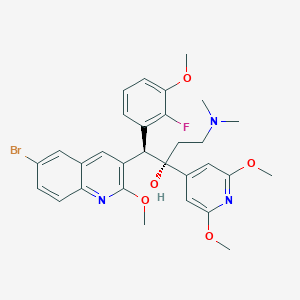

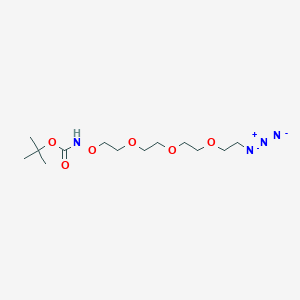

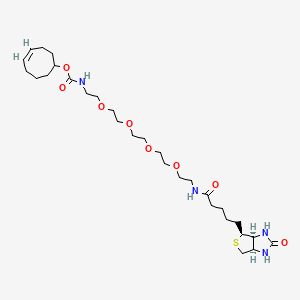

TCO-PEG4-biotin is a PEG derivative containing TCO and biotin moieties . This reagent can be used to tag a biotin site with the TCO moiety, which can conjugate with a tetrazine bearing biomolecule .

Synthesis Analysis

TCO-PEG4-biotin is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is synthesized by grafting an increased amount of trans-cyclooctene (TCO) derivatives bearing different polyethylene glycol (PEG) linkers between mAb and TCO .Molecular Structure Analysis

The chemical formula of TCO-PEG4-biotin is C29H50N4O8S . It has a molecular weight of 614.8 .Chemical Reactions Analysis

TCO-PEG4-biotin is used in bioorthogonal chemistry, specifically in pretargeted radioimmunotherapy (PRIT). It involves mAb modifications by grafting an increased amount of TCO derivatives . The TCO moiety can conjugate with a tetrazine bearing biomolecule .Physical And Chemical Properties Analysis

TCO-PEG4-biotin is a PEG derivative containing TCO and biotin moieties . The PEG spacer allows for increased water solubility, less aggregation, and an increased distance between the amine to be modified and the reactive alkene .Applications De Recherche Scientifique

Affinity Purification

TCO-PEG4-biotin: is commonly used in affinity purification processes. By biotinylating a target molecule, researchers can exploit the strong affinity between biotin and streptavidin to isolate the tagged molecule from a complex mixture. This method is particularly useful for purifying proteins, peptides, and nucleic acids .

Immunoprecipitation

In immunoprecipitation assays, TCO-PEG4-biotin can be used to label antibodies or antigens. This facilitates the capture and concentration of specific protein complexes out of a heterogeneous pool, which is crucial for studying protein-protein interactions and identifying novel binding partners .

Enzyme-Linked Immunosorbent Assays (ELISAs)

ELISAs: rely on the detection of specific antigens or antibodies. TCO-PEG4-biotin can be used to label these molecules, enhancing the assay’s sensitivity and specificity. The biotin-streptavidin interaction is then used to detect the presence of the target molecule with high precision .

Fluorescence Microscopy

In fluorescence microscopy , TCO-PEG4-biotin can be used to label biomolecules with fluorescent tags indirectly. After the biotinylated molecule binds to a streptavidin-conjugated fluorophore, researchers can visualize cellular components and track their localization and movement within cells .

Protein Carbonylation Studies

TCO-PEG4-biotin is instrumental in studying protein carbonylation , a marker of oxidative stress. Researchers can tag carbonylated proteins with biotin and then identify and quantify them using mass spectrometry, providing insights into various diseases and the aging process .

Cell Labeling and Tracking

The reagent is also used for cell labeling and tracking in vivo and in vitro. By biotinylating cell surface proteins, scientists can track the migration, proliferation, and differentiation of cells, which is essential for developmental biology and cancer research .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50N4O8S/c34-26(11-7-6-10-25-27-24(22-42-25)32-28(35)33-27)30-12-14-37-16-18-39-20-21-40-19-17-38-15-13-31-29(36)41-23-8-4-2-1-3-5-9-23/h1-2,23-25,27H,3-22H2,(H,30,34)(H,31,36)(H2,32,33,35)/b2-1-/t23?,24-,25-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADGBCNDNVFPDA-MSCWDKBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50N4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-1-(5-Bromo-2-thienyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one](/img/structure/B611180.png)

![(s)-2-Nitro-6-((6-(4-(trifluoromethoxy)phenyl)pyridin-3-yl)methoxy)-6,7-dihydro-5h-imidazo[2,1-b][1,3]oxazine](/img/structure/B611181.png)